molecular formula C16H18N4O3S B12483341 N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide

N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide

Cat. No.: B12483341
M. Wt: 346.4 g/mol
InChI Key: RVVQAXCHUBSZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group, a dihydropyrimidinyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Acetylphenyl Intermediate: Starting with a benzene derivative, an acetyl group is introduced via Friedel-Crafts acylation.

    Synthesis of the Dihydropyrimidinyl Intermediate: This involves the condensation of urea with a β-keto ester in the presence of an acid catalyst to form the dihydropyrimidinone ring.

    Coupling Reaction: The acetylphenyl and dihydropyrimidinyl intermediates are then coupled using a thiol linkage, followed by amidation to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propionamide

Uniqueness

N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide

InChI

InChI=1S/C16H18N4O3S/c1-3-12(24-16-19-13(17)8-14(22)20-16)15(23)18-11-6-4-10(5-7-11)9(2)21/h4-8,12H,3H2,1-2H3,(H,18,23)(H3,17,19,20,22)

InChI Key

RVVQAXCHUBSZIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.